molecular formula C22H15FO3 B2549402 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate CAS No. 331460-26-5

4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate

Cat. No.: B2549402
CAS No.: 331460-26-5
M. Wt: 346.357
InChI Key: UZKYPIWPGGIALQ-NVNXTCNLSA-N
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Description

4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate is a synthetic organic compound characterized by a phenyl ester backbone substituted with a Z-configured propenyl group (bearing a ketone and phenyl moiety) and a 4-fluorobenzoate ester. The Z-configuration of the propenyl group introduces stereochemical specificity, influencing molecular geometry and intermolecular interactions.

The compound’s synthesis likely involves esterification of 4-(3-oxo-3-phenyl-1-propenyl)phenol with 4-fluorobenzoyl chloride. Its fluorinated aromatic moiety may enhance metabolic stability and electronic properties compared to non-fluorinated analogs.

Properties

IUPAC Name

[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO3/c23-19-11-9-18(10-12-19)22(25)26-20-13-6-16(7-14-20)8-15-21(24)17-4-2-1-3-5-17/h1-15H/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKYPIWPGGIALQ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation

Reactants :

  • Acetophenone (C₆H₅COCH₃)
  • 4-Hydroxybenzaldehyde (HOC₆H₄CHO)

Conditions :

  • Base catalysis (e.g., NaOH or KOH in ethanol/water).
  • Temperature: 60–80°C for 6–12 hours.

Mechanism :

  • Deprotonation of acetophenone to form an enolate.
  • Nucleophilic attack on 4-hydroxybenzaldehyde.
  • Dehydration to yield the α,β-unsaturated ketone.

Outcome :

  • Yield: ~65–75% (based on analogous syntheses).
  • Configuration: Predominantly Z-isomer due to steric control during dehydration.

Heck Cross-Coupling

Reactants :

  • 4-Iodophenol (HOC₆H₄I)
  • Phenylvinyl ketone (C₆H₅COCH=CH₂)

Catalyst :

  • Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands (e.g., PPh₃).

Conditions :

  • Solvent: DMF or THF.
  • Temperature: 80–100°C under inert atmosphere.

Advantages :

  • Improved stereocontrol for Z-configuration.
  • Yield: ~70–80% (extrapolated from similar couplings).

Esterification with 4-Fluorobenzenecarboxylate

The phenolic intermediate is esterified with 4-fluorobenzoyl chloride. Two methods are prevalent:

Schotten-Baumann Reaction

Reactants :

  • 4-(3-Oxo-3-phenyl-1-propenyl)phenol
  • 4-Fluorobenzoyl chloride (ClCOC₆H₄F)

Conditions :

  • Aqueous NaOH (10%) and dichloromethane.
  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Procedure :

  • Dissolve phenol in NaOH solution.
  • Add acyl chloride dropwise under vigorous stirring.
  • Stir at room temperature for 2–4 hours.

Yield : 85–90% (based on analogous esterifications).

Steglich Esterification

Reactants :

  • 4-(3-Oxo-3-phenyl-1-propenyl)phenol
  • 4-Fluorobenzoic acid (F-C₆H₄COOH)

Reagents :

  • Dicyclohexylcarbodiimide (DCC) as coupling agent.
  • 4-Dimethylaminopyridine (DMAP) as catalyst.

Conditions :

  • Solvent: Dry dichloromethane.
  • Temperature: 0°C to room temperature, 12–24 hours.

Yield : 80–88% (reported for similar esters).

Optimization Challenges and Mitigation

Byproduct Formation

  • Di-esterification : Minimized by using excess phenol or stoichiometric acyl chloride.
  • Oxidation of α,β-unsaturated ketone : Avoided by inert atmosphere (N₂/Ar) and low-temperature processing.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water mixture yields high-purity crystals.

Industrial-Scale Production Considerations

  • Cost Efficiency : Schotten-Baumann preferred for lower reagent costs.
  • Environmental Impact : Aqueous conditions reduce organic waste vs. Steglich.
  • Catalyst Recovery : Pd-based catalysts in Heck coupling require recycling protocols.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Scalability
Aldol + Schotten-Baumann 70% Moderate High
Heck + Steglich 75% High Moderate

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the propenyl group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • The fluorinated derivative has a higher molecular weight (362.35 vs. 266.29 g/mol) due to the fluorine atom and larger aromatic substituent.

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects : The 4-fluoro substituent increases the electrophilicity of the ester carbonyl group, making it more reactive toward nucleophilic attack compared to the methyl ester. This could enhance stability in biological systems or influence catalytic activity in synthetic applications.
  • Hydrogen Bonding: Unlike the methyl ester, the fluorinated analog may participate in weak C–F⋯H interactions, though these are less pronounced than traditional hydrogen bonds observed in compounds like the Schiff base ligand in .

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